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molecular formula C16H12Cl2N2 B8604349 (8-Chloro-2-(2-chlorophenyl)quinolin-3-yl)methanamine

(8-Chloro-2-(2-chlorophenyl)quinolin-3-yl)methanamine

Cat. No. B8604349
M. Wt: 303.2 g/mol
InChI Key: NIPCNTUPNGIMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193199B2

Procedure details

Prepared according to Procedure E using 8-chloro-3-(chloromethyl)-2-(2-chloro-phenyl)quinoline (0.685 g, 2.12 mmol) and sodium azide (1.10 g, 17 mmol, 8 eq) in DMF (10 mL). The resulting intermediate was submitted to trimethyl phosphine (1.0M) in THF (2.5 mL, 2.5 mmol, 1.2 eq) in THF (8 mL) and water (2 mL). (8-Chloro-2-(2-chlorophenyl)quinolin-3-yl)methanamine was obtained as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.62 (1H, s), 8.05 (1H, dd, J=8.6, 1.2 Hz), 8.00 (1H, dd, J=7.4, 1.2 Hz), 7.63-7.73 (2H, m), 7.47-7.62 (3H, m), 3.90 (1H, s), 3.75 (1H, s) Mass Spectrum (ESI) m/e=303.1 and 305.0 (M+1)
Name
8-chloro-3-(chloromethyl)-2-(2-chloro-phenyl)quinoline
Quantity
0.685 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])[C:8]([CH2:19]Cl)=[CH:7]2.[N-:21]=[N+]=[N-].[Na+].CP(C)C>CN(C=O)C.C1COCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])[C:8]([CH2:19][NH2:21])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
8-chloro-3-(chloromethyl)-2-(2-chloro-phenyl)quinoline
Quantity
0.685 g
Type
reactant
Smiles
ClC=1C=CC=C2C=C(C(=NC12)C1=C(C=CC=C1)Cl)CCl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C=C(C(=NC12)C1=C(C=CC=C1)Cl)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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